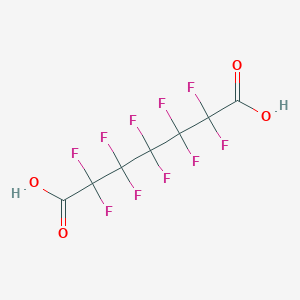

Heptanedioic acid, decafluoro-

Description

BenchChem offers high-quality Heptanedioic acid, decafluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Heptanedioic acid, decafluoro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

14919-09-6 |

|---|---|

Molecular Formula |

C7H2F10O4 |

Molecular Weight |

340.07 g/mol |

IUPAC Name |

2,2,3,3,4,4,5,5,6,6-decafluoroheptanedioic acid |

InChI |

InChI=1S/C7H2F10O4/c8-3(9,1(18)19)5(12,13)7(16,17)6(14,15)4(10,11)2(20)21/h(H,18,19)(H,20,21) |

InChI Key |

FDYFJLNRDMUFBF-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(=O)O)(F)F)(F)F)(F)F)(F)F)(F)F)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of Heptanedioic Acid, Decafluoro

Novel Synthetic Routes to Perfluoroheptanedioic Acid

The creation of perfluorinated dicarboxylic acids like decafluoroheptanedioic acid has traditionally relied on robust fluorination techniques. While a variety of methods exist for introducing fluorine into organic molecules, the complete perfluorination of an aliphatic dicarboxylic acid requires specialized approaches.

Development of Fluoroalkylation Strategies for Perfluoroheptanedioic Acid Synthesis

One of the key strategies for constructing perfluorinated chains is through fluoroalkylation. This can involve the use of telomerization, a process where a perfluoroalkyl iodide, the "telogen," reacts with tetrafluoroethylene (B6358150) (TFE), the "taxogen," to create longer perfluoroalkyl iodides. psu.edu These resulting iodides can then be further functionalized to yield dicarboxylic acids. While not a direct synthesis of decafluoroheptanedioic acid, this methodology provides essential perfluorinated building blocks for its potential construction.

Another approach involves the hydrolysis of bis(alkylthio)perfluoroalkanes. A patented process describes the preparation of perfluoroalkanedioic acids by heating a bis(alkylthio)perfluoroalkane of the formula RS(CF₂CF₂)nSR with concentrated sulfuric acid. google.com This method is highlighted as a route to produce perfluorodicarboxylic acids in high yields from more readily available starting materials. For decafluoroheptanedioic acid, the corresponding precursor would be a bis(alkylthio)decafluoroheptane.

Direct Fluorination Techniques and Challenges in Perfluoroheptanedioic Acid Production

Direct fluorination of organic compounds using elemental fluorine is a powerful but often aggressive method. psu.edu For a molecule like heptanedioic acid, direct fluorination is fraught with challenges, including degradation of the carbon backbone and low yields of the desired perfluorinated product. The high reactivity of fluorine gas necessitates highly controlled conditions to avoid unwanted side reactions and fragmentation.

Electrochemical fluorination (ECF) stands as a more controlled and industrially significant alternative to direct fluorination with fluorine gas. wikipedia.org The Simons process, a cornerstone of ECF, involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride (B91410). psu.eduwikipedia.org This method avoids the direct use of hazardous fluorine gas and is a key commercial route for producing perfluorinated compounds, including carboxylic acids. wikipedia.org In the case of decafluoroheptanedioic acid, the starting material would be heptanedioic acid or its acyl fluoride derivative. The process typically yields the perfluoroacyl fluoride, which is subsequently hydrolyzed to the corresponding carboxylic acid. wikipedia.org However, a common challenge in ECF is that yields can decrease as the carbon chain length increases.

A significant hurdle in ECF is the potential for the formation of tarry materials on the anode, which can impede the reaction. youtube.com To mitigate this, additives such as organic sulfur compounds can be included in the electrolyte solution to maintain better operating conditions. youtube.com

Catalytic Approaches in Perfluorinated Dicarboxylic Acid Synthesis

While direct catalytic synthesis of decafluoroheptanedioic acid is not extensively documented, catalytic methods play a crucial role in related fluorination reactions. For instance, photoredox catalysis has emerged as a powerful tool for the decarboxylative fluorination of aliphatic carboxylic acids. researchgate.net This method, however, results in a monofluorinated product with a shortened carbon chain and is therefore not a direct route to perfluorinated dicarboxylic acids.

Catalysis is also central to alternative synthetic strategies. For example, the preparation of perfluoroalkanedioic acids from bis(alkylthio)perfluoroalkanes involves the use of a strong acid catalyst, namely concentrated sulfuric acid, to facilitate hydrolysis. google.com

Mechanistic Investigations of Perfluoroheptanedioic Acid Formation Reactions

Understanding the reaction mechanisms is crucial for optimizing the synthesis of decafluoroheptanedioic acid and minimizing the formation of byproducts.

Elucidation of Reaction Intermediates in Heptanedioic Acid, Decafluoro- Pathways

In the context of the Simons electrochemical fluorination process, the mechanism is believed to involve the formation of high-valent nickel fluoride species on the surface of the nickel anode. hlrn.decore.ac.uk These species, such as NiF₃ or NiF₄, act as the effective fluorinating agents, reacting with the organic substrate. hlrn.decore.ac.uk The organic molecule is thought to be adsorbed onto this nickel fluoride layer, where the substitution of hydrogen with fluorine occurs. nih.gov For the synthesis of decafluoroheptanedioic acid, pimeloyl fluoride (the acyl fluoride of heptanedioic acid) would be the precursor that undergoes this surface reaction.

The reaction is thought to proceed through radical or cationic intermediates on the anode surface. nih.gov The formation of these reactive species facilitates the cleavage of C-H bonds and the subsequent formation of C-F bonds. One proposed mechanism involves the initial oxidation of the organic molecule to form a carbocation, which is then attacked by fluoride ions. nih.gov Another theory suggests the formation of fluorine radicals that react with the substrate. nih.gov

In the alternative synthesis route involving the hydrolysis of bis(alkylthio)perfluoroalkanes, the reaction likely proceeds through the protonation of the sulfur atoms by the strong sulfuric acid, followed by nucleophilic attack by water to cleave the C-S bonds and form the carboxylic acid groups.

The following table provides a summary of the proposed intermediates in the primary synthesis routes.

| Synthetic Route | Proposed Intermediates | Description |

|---|---|---|

| Electrochemical Fluorination (Simons Process) | High-valent nickel fluorides (e.g., NiF₃, NiF₄) | Formed on the nickel anode and act as the fluorinating agent. |

| Electrochemical Fluorination (Simons Process) | Adsorbed organic radicals/cations | Formed on the anode surface, facilitating C-F bond formation. |

| Hydrolysis of Bis(alkylthio)perfluoroalkanes | Protonated thioether | Initial step in the acid-catalyzed hydrolysis. |

Kinetic Studies of Perfluoroheptanedioic Acid Synthesis Pathways

Detailed kinetic studies specifically for the synthesis of decafluoroheptanedioic acid are not widely available in the literature. However, general principles from studies on the electrochemical fluorination of other carboxylic acids and the degradation of perfluorinated acids provide insights.

The rate of electrochemical fluorination is influenced by several factors, including current density, the concentration of the substrate and hydrogen fluoride, and temperature. For the electrochemical degradation of perfluorooctanoic acid (PFOA), a related compound, studies have shown that the process follows pseudo-first-order kinetics. researchgate.net The degradation rate constant increases with higher applied current density. researchgate.net This suggests that for the synthesis of decafluoroheptanedioic acid via ECF, controlling these parameters would be crucial for optimizing the reaction rate and yield.

The following table illustrates the expected influence of key parameters on the electrochemical synthesis of decafluoroheptanedioic acid, based on general principles of ECF.

| Parameter | Expected Influence on Reaction Rate | Rationale |

|---|---|---|

| Current Density | Increase | Higher current density generally leads to a faster rate of electrochemical reactions. |

| Substrate Concentration | Increase up to a point | Higher concentration can increase the reaction rate, but may also lead to increased side reactions and electrode fouling. |

| Temperature | Complex | Higher temperatures can increase reaction rates but may also promote degradation and byproduct formation. |

| HF Concentration | Increase | Serves as both solvent and fluorine source; higher concentration can improve conductivity and fluorine availability. |

Thermodynamic Considerations in Perfluoroheptanedioic Acid Reaction Design

The design of reactions involving perfluoroheptanedioic acid is profoundly influenced by its thermodynamic properties, which are largely dictated by the presence of numerous strong carbon-fluorine (C-F) bonds. Understanding these thermodynamic factors is crucial for predicting reaction feasibility, stability, and potential energy barriers.

Computational studies on shorter-chain fluorinated carboxylic acids, such as fluorinated acetic and propionic acids, provide significant insights into the thermodynamic landscape applicable to perfluoroheptanedioic acid. nih.gov The standard enthalpies of formation (ΔfH298°) and bond dissociation energies (BDEs) are key parameters in this context. The C-F bonds are exceptionally strong, with BDEs in the range of 101-125 kcal/mol, which contributes to the high thermal and chemical stability of perfluorinated compounds. nih.govnih.gov This inherent stability means that reactions requiring the cleavage of a C-F bond are thermodynamically demanding and require significant energy input. nih.gov

In contrast, the O-H bond energies in the carboxylic acid groups are in the range of 109-113 kcal/mol. nih.gov The extensive fluorination along the carbon backbone has a significant electron-withdrawing effect, which increases the acidity of the carboxylic acid groups compared to their non-fluorinated counterparts. wikipedia.org This enhanced acidity (lower pKa) influences the thermodynamics of acid-base reactions and subsequent nucleophilic substitutions at the carbonyl carbon. researchgate.net Computational analyses of perfluoroalkyl carboxylic acids (PFCAs) suggest that the pKa remains relatively constant at around 0, regardless of the perfluoroalkyl chain length. researchgate.net

Another important thermodynamic consideration is the potential for dimerization. Perfluorinated carboxylic acids can form hydrogen-bonded dimers in the gas phase and in non-polar solvents. acs.orgresearchgate.net The equilibrium for this dimerization is an important factor in understanding the effective concentration of the monomeric acid available for reaction.

The table below summarizes key thermodynamic data for related fluorinated carboxylic acids, which can be used to estimate the properties of perfluoroheptanedioic acid.

| Property | Value Range (kcal/mol) | Significance for Reaction Design |

| C-F Bond Dissociation Energy | 101 - 125 | High energy required to break, indicating backbone stability. nih.gov |

| O-H Bond Dissociation Energy | 109 - 113 | Influences acidity and reactions of the carboxyl group. nih.gov |

| Enthalpy of Reaction (Mineralization) | High and Endothermic | Degradation or defluorination reactions are not spontaneous and require energy input. researchgate.net |

Understanding these thermodynamic properties provides a framework for designing synthetic routes. Reactions will preferentially occur at the more labile carboxylic acid groups rather than the robust perfluorinated backbone. The high stability of the C-F bonds suggests that perfluoroheptanedioic acid is an excellent scaffold for building complex molecules where the perfluorinated chain needs to remain intact. nih.gov

Functionalization and Derivatization Synthesis of Heptanedioic Acid, Decafluoro-

The two carboxylic acid functional groups of decafluoro-heptanedioic acid are the primary sites for its chemical modification, allowing for a range of functionalization and derivatization reactions. These transformations enable the synthesis of various derivatives with tailored properties for diverse applications.

Esterification and Amidation Reactions of Perfluoroheptanedioic Acid

Esterification

The conversion of the carboxylic acid groups of perfluoroheptanedioic acid into esters is a fundamental derivatization reaction. Standard Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst like concentrated sulfuric acid, is a common method. chemguide.co.ukmasterorganicchemistry.com This reaction is reversible, and to drive it towards the product, it is often necessary to remove the water formed during the reaction. chemguide.co.uk

Due to the low volatility of perfluorodicarboxylic acids, derivatization to more volatile esters is often a prerequisite for analytical techniques such as gas chromatography (GC). nih.gov Various reagents can be employed for this purpose, including diazomethane, methyl iodide, or a mixture of BF₃/methanol (B129727) for forming methyl esters. nih.gov Another approach involves the use of bromomethyl aromatic compounds, such as 2-(bromomethyl)naphthalene (B188764) or benzyl (B1604629) bromide, to create derivatives suitable for GC analysis combined with mass spectrometry. nih.gov A direct esterification method has also been reported using XtalFluor-E as a mediating agent for the reaction of carboxylic acids with perfluorinated alcohols, yielding polyfluorinated esters in moderate to excellent yields. nih.gov

Amidation

Amidation of perfluoroheptanedioic acid involves the reaction of its carboxylic acid groups with amines to form amides. Direct amidation of carboxylic acids with amines is often challenging and may require coupling agents or catalysts to proceed efficiently. catalyticamidation.info Catalytic methods using agents like titanium tetrafluoride (TiF₄) have been shown to enhance the direct amidation of both aromatic and aliphatic carboxylic acids. nih.gov Boronic acid catalysts have also been explored for promoting amidation reactions. catalyticamidation.info

Alternatively, the carboxylic acid can be first converted to a more reactive derivative, such as an acid chloride, which then readily reacts with an amine to form the amide. catalyticamidation.info A novel method involves the use of germanium amides (Ph₃GeNR₂) which can directly convert acid fluorides into amides via a sigma bond metathesis reaction. rsc.org Furthermore, visible light-induced photocatalytic reactions can be used to prepare perfluoroalkyl amides from perfluoroalkyl iodides and amines. rsc.org

The following table outlines various conditions for esterification and amidation reactions applicable to perfluorinated carboxylic acids.

| Reaction | Reagents and Conditions | Product Type | Reference(s) |

| Fischer Esterification | Alcohol, conc. H₂SO₄, heat | Alkyl Ester | chemguide.co.uk |

| Derivatization for GC | Diazomethane or BF₃/Methanol | Methyl Ester | nih.gov |

| Derivatization for GC-MS | 2-(bromomethyl)naphthalene, K₂CO₃, 18-crown-6, acetonitrile, 80°C | Naphthylmethyl Ester | nih.gov |

| Direct Amidation | Amine, TiF₄ catalyst, refluxing toluene | Amide | nih.gov |

| Amidation via Acid Fluoride | Germanium Amide (Ph₃GeNR₂) | Amide | rsc.org |

| Photocatalytic Amidation | Perfluoroalkyl Iodide, Amine, Photocatalyst, Visible Light | Perfluoroalkyl Amide | rsc.org |

Formation of Anhydrides and Acid Halides from Perfluoroheptanedioic Acid

Acid Anhydrides

The formation of an acid anhydride (B1165640) from perfluoroheptanedioic acid can be achieved through several synthetic routes. A common laboratory method involves the reaction of two equivalents of a carboxylic acid with a dehydrating agent. youtube.com For dicarboxylic acids like perfluoroheptanedioic acid, intramolecular dehydration upon heating can potentially lead to a cyclic anhydride, similar to how glutaric acid forms a cyclic anhydride. libretexts.org

Another powerful method for synthesizing anhydrides is the reaction of an acid chloride with a carboxylate salt. libretexts.org This can be adapted to form symmetrical anhydrides. The existence of perfluorooctanoic anhydride demonstrates that such structures are stable and synthetically accessible. nih.gov

Acid Halides

The synthesis of acid halides, particularly acid chlorides, from perfluoroheptanedioic acid is a key step for producing more reactive intermediates. These acid halides can then be easily converted into a variety of other derivatives like esters, amides, and anhydrides. libretexts.org The most common method for this transformation is the reaction of the carboxylic acid with thionyl chloride (SOCl₂). chemguide.co.uk Other reagents like phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅) can also be used. chemguide.co.uk For instance, the industrial synthesis of trifluoroacetic acid involves the electrofluorination of acetyl chloride. wikipedia.org

Introduction of Diverse Chemical Moieties to Perfluoroheptanedioic Acid

Beyond simple derivatization of the carboxylic acid groups, perfluoroheptanedioic acid can serve as a precursor for introducing more diverse chemical functionalities and constructing complex molecular architectures.

One significant transformation is decarboxylation , the removal of a carboxyl group as carbon dioxide (CO₂). The decarboxylation of simple carboxylic acids is generally difficult, but it can be facilitated by the presence of a β-carbonyl group. csbsju.edumasterorganicchemistry.com For perfluorinated carboxylic acids, electrolytic methods like the Kolbe electrolysis can be employed. A patented method describes the electrolytic decarboxylation of a perfluorocarboxylic acid in methanol or methanol/water mixtures, leading to the dimerization of the resulting radicals to form perfluoropolyethers. google.com

The carboxylic acid groups can also be a starting point for the synthesis of fluorinated heterocyclic compounds . The robust perfluorinated backbone combined with the reactive carboxyl ends makes it a valuable building block. For example, fluorinated precursors derived from difluoroacetic acid can be used to synthesize fluoroalkylpyrazoles through cyclization with hydrazines. nih.gov The presence of electron-withdrawing fluoroalkyl groups can enhance the reactivity of substrates in cycloaddition reactions, facilitating the construction of various S-heterocycles. mdpi.com

Furthermore, the carboxylic acid functional groups can undergo reduction to form diols. While this is a standard transformation in organic chemistry, for perfluorinated compounds, it is also of interest in the context of environmental remediation, where reductive defluorination is a promising technology for their destruction. acs.org

Finally, advanced catalytic methods are emerging that allow for novel transformations. For instance, palladium-catalyzed decarbonylative C-H difluoromethylation of azoles has been achieved using carboxylic acid derivatives, showcasing a pathway to utilize these compounds for C-F bond formation on other molecules. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation of Heptanedioic Acid, Decafluoro and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is an indispensable tool for the structural analysis of organofluorine compounds. The presence of multiple NMR-active nuclei such as ¹⁹F, ¹H, and ¹³C in decafluoro-heptanedioic acid and its derivatives allows for a comprehensive structural investigation.

Fluorine-19 NMR for Perfluoroalkyl Chain Analysis in Heptanedioic Acid, Decafluoro-

Fluorine-19 (¹⁹F) NMR is exceptionally well-suited for analyzing perfluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, which results in high sensitivity. alfa-chemistry.comacs.org The ¹⁹F chemical shifts are highly sensitive to the local electronic environment, spanning a large range of over 800 ppm, which provides excellent spectral dispersion. acs.org

In the linear perfluoroalkyl chain of decafluoro-heptanedioic acid, HOOC-(CF₂)₅-COOH, three distinct fluorine environments are present. The chemical shift of the CF₂ groups is influenced by their proximity to the electron-withdrawing carboxylic acid functional groups. The CF₂ group alpha (α) to the carbonyl is the most deshielded and appears at the lowest field (least negative value). The chemical shift moves progressively upfield for the beta (β) and gamma (γ) positions, with the central γ-CF₂ group being the most shielded. ucsb.edu

Table 1: Predicted ¹⁹F NMR Chemical Shifts for Heptanedioic Acid, Decafluoro-

| Position | Chemical Shift (ppm) vs. CFCl₃ | Multiplicity |

| α-CF₂ | ~ -118 | Triplet |

| β-CF₂ | ~ -121 | Multiplet |

| γ-CF₂ | ~ -125 | Multiplet |

| Note: Chemical shifts are approximate and can vary based on solvent and concentration. The multiplicities arise from through-bond J-coupling to adjacent non-equivalent fluorine nuclei. |

Proton and Carbon-13 NMR for Carboxylic Acid Functionality of Perfluoroheptanedioic Acid

While ¹⁹F NMR elucidates the perfluoroalkyl backbone, ¹H and ¹³C NMR are essential for characterizing the carboxylic acid termini.

The ¹H NMR spectrum of decafluoro-heptanedioic acid is simple, featuring a single signal corresponding to the two equivalent acidic protons of the carboxyl groups. Due to the strong electron-withdrawing effect of the perfluoroalkyl chain and hydrogen bonding, this signal is highly deshielded and typically appears as a broad singlet in the 10-12 ppm range. libretexts.org The addition of D₂O would cause this peak to disappear due to proton-deuterium exchange, confirming its assignment.

The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbon (C=O) of the carboxylic acid is significantly deshielded and resonates in the range of 160-180 ppm. libretexts.org The carbons of the perfluoroalkyl chain (C-F) will also be visible, typically as complex multiplets due to strong one-bond and two-bond carbon-fluorine (¹JCF, ²JCF) couplings.

Table 2: Typical ¹H and ¹³C NMR Data for Perfluoroheptanedioic Acid

| Nucleus | Functional Group | Chemical Shift (ppm) | Notes |

| ¹H | -COOH | 10 - 12 | Broad singlet, exchangeable with D₂O. libretexts.org |

| ¹³C | -C OOH | 160 - 180 | Less deshielded than ketone/aldehyde carbonyls. libretexts.org |

| ¹³C | -CF₂- | 105 - 120 | Complex multiplets due to C-F coupling. |

| Note: The exact chemical shifts can be influenced by solvent, temperature, and pH. |

Multi-dimensional NMR Techniques for Comprehensive Structural Assignment of Perfluoroheptanedioic Acid Derivatives

For derivatives of decafluoro-heptanedioic acid, such as esters or amides, one-dimensional NMR spectra can become complex. Multi-dimensional NMR techniques are powerful tools for making unambiguous assignments.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates the chemical shifts of directly bonded nuclei, such as ¹H and ¹³C. For an ester derivative like diethyl perfluoroheptanedioate, HSQC would show correlations between the ethyl group protons (-CH₂- and -CH₃) and their corresponding carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings (typically 2-3 bonds). This is particularly useful for connecting different parts of a molecule. For instance, a correlation would be observed between the methylene (B1212753) protons (-O-CH₂-) of the ethyl ester group and the carbonyl carbon (C=O) of the perfluoroheptanedioate backbone, confirming the ester linkage.

Nuclear Overhauser Effect Spectroscopy (NOESY/HOESY): These techniques detect through-space correlations, providing information on the spatial proximity of nuclei. A ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment could, for example, show a correlation between the protons of an ester's alkyl chain and the α-CF₂ group, providing insights into the molecule's preferred conformation in solution. These advanced methods are crucial in confirming the structure of new derivatives and studying their conformational dynamics. acs.org

Vibrational Spectroscopy Applications for Heptanedioic Acid, Decafluoro-

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within a compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is highly effective for identifying the key functional groups in decafluoro-heptanedioic acid. The spectrum is dominated by absorptions from the carboxylic acid groups and the numerous carbon-fluorine bonds.

In the condensed phase, carboxylic acids typically exist as hydrogen-bonded dimers. This results in a very characteristic, broad O-H stretching absorption band from approximately 2500 to 3300 cm⁻¹. libretexts.org The carbonyl (C=O) stretching vibration appears as a strong, sharp band around 1710 cm⁻¹. libretexts.org The perfluoroalkyl chain gives rise to a series of very strong C-F stretching bands in the fingerprint region, typically between 1000 and 1400 cm⁻¹. arizona.edu The presence of these intense C-F bands can sometimes obscure other weaker signals in this region.

Table 3: Characteristic FT-IR Absorption Bands for Heptanedioic Acid, Decafluoro-

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Intensity |

| O-H stretch | -COOH (dimer) | 2500 - 3300 | Strong, Very Broad |

| C=O stretch | -COOH (dimer) | ~ 1710 | Strong, Sharp |

| C-F stretches | -CF₂- | 1000 - 1400 | Very Strong |

| C-O stretch / O-H bend | -COOH | 1200 - 1450 | Medium, often coupled |

| Source: Data synthesized from spectroscopic information on analogous perfluorinated and non-fluorinated carboxylic acids. libretexts.orgarizona.edu |

Raman Spectroscopy for Molecular Fingerprinting and Conformational Studies of Perfluoroheptanedioic Acid

Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is based on the absorption of light, Raman relies on inelastic scattering. nih.gov A key advantage is that water is a weak Raman scatterer, making it an excellent technique for studying samples in aqueous media. nih.gov

For decafluoro-heptanedioic acid, the C=O stretch is also observable in the Raman spectrum, typically around 1640-1680 cm⁻¹. However, the most prominent features are often the symmetric stretching vibrations of the C-F bonds, which give rise to very strong and sharp signals. The C-C backbone vibrations are also readily observed.

Raman spectroscopy is particularly powerful for conformational studies. Low-frequency Raman spectra (below 400 cm⁻¹) can reveal skeletal deformation and torsional modes of the perfluoroalkyl chain. Changes in these modes can indicate different conformational isomers (conformers), such as gauche or anti arrangements around the C-C bonds, providing a detailed molecular fingerprint of the compound's structure in different physical states. Recent studies on perfluoroalkyl substances have utilized Raman spectroscopy to create spectral libraries for identification and characterization. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of Heptanedioic Acid, Decafluoro-

Mass spectrometry stands as a cornerstone technique for determining the molecular weight and probing the structure of molecules through fragmentation analysis. For fluorinated compounds like decafluoro-heptanedioic acid, specific ionization techniques and high-resolution analyzers are employed to gain precise structural information.

High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous identification of compounds by providing a highly accurate mass measurement of the parent ion. researchgate.net This accuracy allows for the determination of the elemental composition of a molecule. The theoretical exact mass of neutral decafluoro-heptanedioic acid (C₇H₂F₁₀O₄) is calculated based on the most abundant isotopes of its constituent atoms.

Techniques such as electrospray ionization (ESI) are often coupled with analyzers like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) to achieve the high resolution and mass accuracy required. nih.gov In negative ion mode ESI, decafluoro-heptanedioic acid is readily detected as the deprotonated molecule [M-H]⁻ or the doubly deprotonated molecule [M-2H]²⁻. The high mass accuracy of HRMS, typically within 5 ppm, helps to differentiate the target compound from other species that may be present in a complex sample. researchgate.net

Table 1: Theoretical Exact Masses of Decafluoro-heptanedioic Acid and its Ions

| Species | Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| Neutral Molecule | C₇H₂F₁₀O₄ | 379.9744 |

| Deprotonated Ion [M-H]⁻ | C₇HF₁₀O₄⁻ | 378.9666 |

This table presents the calculated exact masses for the neutral, singly deprotonated, and doubly deprotonated forms of decafluoro-heptanedioic acid.

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by inducing fragmentation and analyzing the resulting fragment ions. researchgate.net In a typical MS/MS experiment, the precursor ion of interest (e.g., the deprotonated molecule of decafluoro-heptanedioic acid) is isolated and then subjected to collision-induced dissociation (CID).

For perfluorinated carboxylic acids, a characteristic fragmentation pathway is the neutral loss of carbon dioxide (CO₂), a process known as decarboxylation. researchgate.net This corresponds to a loss of 43.9898 Da. Given the presence of two carboxylic acid groups in decafluoro-heptanedioic acid, sequential losses of CO₂ are expected. Another common fragmentation for short-chain carboxylic acids is the loss of the entire carboxyl group (COOH), resulting in a mass difference of 45. brandeis.edu

Table 2: Predicted Major Fragment Ions of [C₇HF₁₀O₄]⁻ in Tandem MS

| Precursor Ion (m/z) | Fragmentation Pathway | Neutral Loss (Da) | Product Ion Formula | Product Ion (m/z) |

|---|---|---|---|---|

| 378.9666 | Decarboxylation | 43.9898 | C₆HF₁₀O₂⁻ | 334.9768 |

| 378.9666 | Loss of COOH and H | 45.9976 | C₆F₁₀⁻ | 332.9690 |

This table outlines the expected primary fragmentation pathways for the deprotonated molecular ion of decafluoro-heptanedioic acid under tandem mass spectrometry conditions.

Advanced Spectroscopic Methods for Crystalline and Amorphous Forms of Heptanedioic Acid, Decafluoro-

The physical properties of a chemical compound are heavily influenced by its solid-state structure, which can exist in ordered crystalline forms or disordered amorphous states. Advanced spectroscopic methods are crucial for characterizing these different forms.

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. rsc.org By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For dicarboxylic acids, XRD studies often reveal extensive hydrogen-bonding networks that dictate the crystal packing.

While specific crystal structure data for decafluoro-heptanedioic acid is not readily found in the surveyed literature, analysis of similar molecules suggests that it would likely form a highly ordered structure. The crystal packing would be dominated by hydrogen bonding between the carboxylic acid groups of adjacent molecules, likely forming dimers or extended chains. The highly electronegative fluorine atoms would also influence the packing through dipole-dipole interactions and potentially weak C-F···H or C-F···F contacts. Powder XRD (PXRD) could be used as a fingerprinting technique to identify the specific crystalline phase of a bulk sample. rsc.org

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure and dynamics of solid materials at the atomic level. It is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms—and for analyzing amorphous materials that lack the long-range order required for XRD. nih.gov

For decafluoro-heptanedioic acid, ¹³C and ¹⁹F ssNMR would be particularly informative. ¹³C ssNMR can distinguish between different polymorphs by detecting subtle changes in the chemical shifts of the carbon atoms, which are sensitive to the local electronic environment and molecular packing.

Given the abundance of fluorine, ¹⁹F ssNMR is an exceptionally sensitive probe for this molecule. nih.gov The ¹⁹F chemical shifts are highly sensitive to the local environment, making ¹⁹F ssNMR an excellent tool for identifying different polymorphs and characterizing non-equivalent fluorine atoms within the crystal lattice. While specific ssNMR studies on decafluoro-heptanedioic acid are not prominent in the literature, the technique remains a primary method for such structural investigations in fluorinated pharmaceuticals and materials. nih.gov

Electronic Spectroscopy for Molecular Electronic Structure of Heptanedioic Acid, Decafluoro-

Electronic spectroscopy, primarily ultraviolet-visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one.

The carboxylic acid functional group contains a carbonyl group (C=O) and a hydroxyl group (-OH). The carbonyl group has non-bonding electrons (n) on the oxygen atom and both σ and π bonds. Saturated carboxylic acids, like decafluoro-heptanedioic acid, are known to exhibit a weak absorption in the UV region, typically around 200-210 nm. This absorption is attributed to the n → π* (n to pi-star) transition, where a non-bonding electron from the oxygen is excited into the antibonding π* orbital of the carbonyl group. This transition is characteristically weak (low molar absorptivity). More intense π → π* transitions occur at shorter wavelengths, often below the typical range of standard spectrophotometers. The presence of ten electron-withdrawing fluorine atoms may slightly shift the position of these absorptions (a hypsochromic or "blue" shift) compared to its non-fluorinated analog, pimelic acid.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Heptanedioic acid, decafluoro-, a perfluorinated dicarboxylic acid, is not expected to exhibit significant absorption in the standard UV-Vis region (200-800 nm). The carbon-fluorine and carbon-carbon single bonds that constitute the backbone of the molecule are highly stable and their electronic transitions require high energy, typically in the vacuum ultraviolet (VUV) region (below 200 nm). Research on various perfluorinated carboxylic acids (PFCAs) supports this, indicating that these compounds show minimal to no degradation under 254 nm UV light, which suggests a lack of significant absorbance at this wavelength. nih.gov However, photodegradation of several PFCAs has been observed under irradiation with 185 nm VUV light, indicating absorption in the far UV range. nih.gov

For analytical purposes, where detection and quantification are necessary, derivatization of PFCAs is a common strategy to make them amenable to UV-Vis spectroscopy. A study has demonstrated a sensitive analytical method for the determination of PFCAs in aqueous solutions by derivatizing them with 3-bromoacetyl coumarin. nih.govtandfonline.com This process attaches a chromophore to the non-absorbing PFCA molecule, allowing for its detection by an HPLC-UV system. nih.govtandfonline.com The limit of detection for this method was found to be in the sub-ppm range, highlighting its sensitivity. nih.govtandfonline.com

Table 1: Expected UV-Vis Absorption Characteristics of Heptanedioic Acid, Decafluoro-

| Property | Expected Characteristic | Rationale |

| λmax (in standard UV-Vis) | No significant absorption > 200 nm | Saturated perfluoroalkyl chains lack chromophores that absorb in the standard UV-Vis range. |

| Absorption in VUV | Strong absorption expected < 200 nm | High-energy σ → σ* transitions of C-C and C-F bonds. |

| Effect of Derivatization | Can be made UV-Vis active | Attachment of a chromophoric group enables detection in the standard UV-Vis range. |

Fluorescence Spectroscopy (if applicable for derivatives)

Heptanedioic acid, decafluoro- itself is not fluorescent. Fluorescence is a property that arises from molecules with specific structural features, typically extended π-systems or rigid, planar ring systems, which are absent in simple perfluorinated dicarboxylic acids. The high electronegativity of fluorine atoms can influence the electronic properties of a molecule, but the perfluoroalkyl chain of heptanedioic acid, decafluoro- does not constitute a fluorophore.

While there is no specific information in the scientific literature regarding the synthesis and fluorescence properties of derivatives of heptanedioic acid, decafluoro-, it is possible to create fluorescent derivatives by introducing a fluorophore into the molecule. The field of "fluorofluorophores" involves the synthesis of highly fluorinated fluorescent molecules. nih.gov In these compounds, a known fluorescent scaffold is modified with fluorine atoms or perfluoroalkyl groups. nih.gov This fluorination can enhance properties such as photostability and quantum yield, and alter the solubility of the dye, making it soluble in fluorinated solvents. nih.gov

For instance, a derivative of heptanedioic acid, decafluoro- could potentially be synthesized by forming an amide or ester linkage with a fluorescent amine or alcohol. The resulting molecule would combine the properties of the perfluorinated chain with the fluorescent characteristics of the attached fluorophore. The specific emission and excitation wavelengths, quantum yield, and lifetime of such a derivative would be determined by the nature of the chosen fluorophore.

Table 2: Hypothetical Fluorescence Properties of a Derivative of Heptanedioic Acid, Decafluoro-

| Derivative Type | Potential Fluorophore | Expected Fluorescence | Research Status |

| Amide Derivative | Dansyl chloride | Green fluorescence | Not reported in literature |

| Ester Derivative | 4-Methylumbelliferone | Blue fluorescence | Not reported in literature |

| Amide Derivative | N-(1-Pyrenyl)maleimide | Blue-green fluorescence | Not reported in literature |

Note: The information in Table 2 is hypothetical and for illustrative purposes only, as no specific fluorescent derivatives of heptanedioic acid, decafluoro- have been described in the reviewed literature.

Computational Chemistry and Molecular Modeling Studies of Heptanedioic Acid, Decafluoro

Quantum Chemical Calculations for Electronic Structure and Reactivity of Perfluoroheptanedioic Acid

Quantum chemical calculations, rooted in solving the Schrödinger equation, are fundamental to elucidating the electronic properties and reactivity of molecules. wikipedia.orgopenaccessjournals.com For Heptanedioic acid, decafluoro-, these methods could provide invaluable insights into its chemical behavior at a molecular level.

A crucial first step in computational analysis is the determination of the molecule's stable three-dimensional structures. For Heptanedioic acid, decafluoro-, a conformational search using methods like molecular mechanics (MMFF94) followed by higher-level density functional theory (DFT) calculations would be performed. researchgate.net It is anticipated that the perfluorinated carbon chain would exhibit a helical or twisted conformation to minimize steric repulsion between the bulky fluorine atoms, a known characteristic of longer-chain perfluoroalkyl substances. iaea.orgresearchgate.net The two carboxylic acid headgroups would add significant complexity to the conformational landscape due to their ability to form intramolecular hydrogen bonds.

Illustrative Data Table: Predicted Low-Energy Conformers of Heptanedioic Acid, Decafluoro- (Note: This table is a hypothetical representation of data that would be generated from such a study.)

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C3-C4-C5-C6) | Key Intramolecular Interactions |

| 1 | 0.00 | 165° | Helical perfluoroalkane chain |

| 2 | 1.25 | -163° | Intramolecular H-bond (COOH) |

| 3 | 2.50 | 65° | Gauche interaction in chain |

Quantum chemical methods are powerful tools for mapping out the potential energy surface of a chemical reaction, including the identification of transition states and the calculation of activation energies. acs.orgresearchgate.net For Heptanedioic acid, decafluoro-, these calculations could be used to investigate its degradation pathways, for example, through reactions with hydroxyl radicals or hydrated electrons. acs.org By modeling the bond-breaking and bond-forming processes, researchers could predict the most likely degradation products and the kinetics of these reactions.

Molecular Dynamics Simulations for Conformational Analysis and Interactions of Heptanedioic Acid, Decafluoro-

While quantum chemical calculations are excellent for studying individual molecules or small clusters, molecular dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase (e.g., in solution or as a solid) over time. digitellinc.comacs.org MD simulations treat atoms as classical particles and use force fields to describe the interactions between them. nih.gov

The conformation of Heptanedioic acid, decafluoro- is expected to be significantly influenced by its environment, particularly in aqueous solutions. MD simulations could be used to explore how water molecules interact with the hydrophilic carboxylic acid headgroups and the hydrophobic perfluorinated chain. researchgate.net It is likely that in water, the molecule would adopt conformations that maximize the exposure of the carboxylic acid groups to the solvent while minimizing the contact of the perfluorinated chain with water. This could lead to aggregation and the formation of micelles at sufficient concentrations. nih.gov

In the solid state or in concentrated solutions, intermolecular interactions would govern the bulk properties of Heptanedioic acid, decafluoro-. MD simulations could reveal the nature of these interactions, which would include strong hydrogen bonding between the carboxylic acid groups of neighboring molecules and van der Waals interactions between the perfluorinated chains. princeton.eduprinceton.edu These simulations could predict properties such as the density, melting point, and self-assembly behavior of the compound. The formation of ordered structures, driven by both hydrophilic and hydrophobic interactions, is a key feature of many PFAS compounds. princeton.edu

Illustrative Data Table: Simulated Intermolecular Interaction Energies for Heptanedioic Acid, Decafluoro- in a Condensed Phase (Note: This table is a hypothetical representation of data that would be generated from such a study.)

Prediction of Spectroscopic Parameters for Heptanedioic Acid, Decafluoro-

Computational chemistry serves as a powerful tool in the prediction of spectroscopic parameters for complex molecules like heptanedioic acid, decafluoro- (also known as perfluoroheptanedioic acid). These theoretical approaches allow for the elucidation of spectral features, aiding in the identification and characterization of the compound.

Computational NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods has become an invaluable asset in structural chemistry. For heptanedioic acid, decafluoro-, the focus lies on the prediction of ¹³C and ¹⁹F NMR spectra, as these are the most informative nuclei in this molecule.

Density Functional Theory (DFT) is a commonly employed method for the calculation of NMR chemical shifts. The process typically involves the optimization of the molecular geometry, followed by the calculation of the magnetic shielding tensors for each nucleus. These shielding tensors are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS) for ¹³C or CFCl₃ for ¹⁹F.

The accuracy of these predictions is highly dependent on the chosen functional and basis set. For fluorinated compounds, it is crucial to use basis sets that can adequately describe the electron-rich environment around the fluorine atoms. Hybrid functionals, such as B3LYP, in conjunction with Pople-style basis sets (e.g., 6-311+G(d,p)) or correlation-consistent basis sets (e.g., aug-cc-pVDZ), have been shown to provide reliable results for similar molecules.

Solvent effects can also play a significant role in determining chemical shifts. Therefore, implicit solvent models, like the Polarizable Continuum Model (PCM), are often incorporated into the calculations to mimic the solvent environment in which experimental data is obtained.

Hypothetical Predicted NMR Chemical Shifts for Heptanedioic Acid, Decafluoro-

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁹F Chemical Shift (ppm) |

| C1, C7 (COOH) | 165 - 175 | - |

| C2, C6 | 110 - 120 | -115 to -125 |

| C3, C5 | 105 - 115 | -120 to -130 |

| C4 | 105 - 115 | -125 to -135 |

Note: These values are illustrative and based on trends observed in related perfluorinated compounds. Actual experimental or more detailed computational values may vary.

Vibrational Frequency Calculations for IR and Raman Assignments

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational methods are instrumental in assigning the observed spectral bands to specific molecular motions.

Similar to NMR predictions, DFT is the workhorse for calculating vibrational frequencies. Following a geometry optimization to a local minimum on the potential energy surface, a frequency calculation is performed. This calculation yields the harmonic vibrational frequencies, which correspond to the fundamental vibrational modes of the molecule.

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and the incomplete treatment of electron correlation. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve their agreement with experimental data. The choice of scaling factor depends on the level of theory (functional and basis set) used.

The output of a vibrational frequency calculation also includes the IR intensities and Raman activities for each mode, which aids in predicting the appearance of the respective spectra. By visualizing the atomic displacements for each vibrational mode, a detailed assignment of the spectrum can be achieved.

Key vibrational modes for heptanedioic acid, decafluoro- would include the O-H stretch of the carboxylic acid groups, the C=O stretch, C-F stretching modes, and various bending and deformation modes of the perfluorinated carbon backbone.

Below is a hypothetical table of selected calculated vibrational frequencies and their assignments for heptanedioic acid, decafluoro-.

Hypothetical Calculated Vibrational Frequencies and Assignments for Heptanedioic Acid, Decafluoro-

| Calculated Frequency (cm⁻¹, scaled) | Assignment | Predicted IR Intensity | Predicted Raman Activity |

| ~3000 | O-H stretch | Medium | Weak |

| ~1750 | C=O stretch | Strong | Medium |

| 1200 - 1350 | C-F symmetric & asymmetric stretches | Strong | Strong |

| 1000 - 1150 | C-C stretches | Medium | Medium |

| 600 - 800 | C-F bending modes | Medium | Weak |

Note: This table presents a simplified, illustrative set of vibrational modes. A full computational analysis would yield a much larger number of modes.

Development of Structure-Reactivity Relationships (SAR) for Perfluoroheptanedioic Acid

Computational chemistry is pivotal in developing Structure-Reactivity Relationships (SAR), which correlate the chemical structure of a molecule with its reactivity. For perfluoroheptanedioic acid, these studies can provide valuable insights into its chemical behavior and potential transformations.

Mechanistic Insights from Computational Studies

Computational studies on similar perfluorinated carboxylic acids (PFCAs) have shed light on their degradation mechanisms. For instance, the degradation of PFCAs mediated by superoxide (B77818) radicals has been investigated using DFT. These studies suggest that the reaction likely proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.

The calculations can map out the entire reaction pathway, including the structures of reactants, transition states, and products, as well as the associated energy barriers. This allows for a detailed understanding of the factors that control the reaction rate and selectivity. For perfluoroheptanedioic acid, computational studies could elucidate the reactivity of the C-F bonds and the carboxylic acid groups, identifying the most likely sites for chemical attack.

Furthermore, computational models can explore the influence of the solvent and other environmental factors on the reaction mechanism. For example, the role of water molecules in mediating proton transfer steps or stabilizing charged intermediates can be explicitly modeled.

Prediction of Chemical Transformations Involving Heptanedioic Acid, Decafluoro-

Based on mechanistic insights from computational studies of related compounds, several potential chemical transformations of heptanedioic acid, decafluoro- can be predicted.

One of the primary reactions of carboxylic acids is deprotonation. Computational methods can accurately predict the pKa of perfluoroheptanedioic acid, which is expected to be quite low due to the strong electron-withdrawing effect of the perfluoroalkyl chain. This high acidity will govern its behavior in aqueous environments and its interactions with bases.

Another important transformation is decarboxylation. While perfluorinated carboxylic acids are generally thermally stable, computational studies can determine the activation energy for the removal of a carboxyl group, providing an indication of the conditions required for this reaction to occur.

Furthermore, the C-F bonds in perfluoroheptanedioic acid are generally considered to be very strong. However, computational studies can identify potential pathways for C-F bond activation, for example, through reactions with strong reducing agents or under specific catalytic conditions. By calculating the bond dissociation energies and the energy barriers for various proposed reaction pathways, computational chemistry can guide the development of methods for the controlled transformation or degradation of this compound.

Polymer Science and Advanced Materials Applications of Heptanedioic Acid, Decafluoro Derived Monomers

Synthesis of Fluorinated Polymers and Copolymers Utilizing Perfluoroheptanedioic Acid

The synthesis of high-performance fluorinated polymers from heptanedioic acid, decafluoro- primarily involves polycondensation reactions. This method allows for the creation of a diverse range of polymers, including polyamides and polyesters, by reacting the diacid with appropriate co-monomers. The incorporation of the decafluoroheptanedioyl unit into the polymer backbone is a key determinant of the final material's properties.

Fluorinated polyamides can be synthesized through the direct polycondensation of heptanedioic acid, decafluoro- with various diamines. A common method for this synthesis involves the use of triphenyl phosphite (B83602) and pyridine (B92270) in a solvent like N-methyl-2-pyrrolidone (NMP). mdpi.com This reaction yields the corresponding polyamide with the elimination of water. The general properties of polyamides, such as high strength, durability, and resistance to wear, are often enhanced by the incorporation of fluorine. studymind.co.uk

The synthesis of fluorinated polyamides using analogous fluorinated dicarboxylic acids has demonstrated the production of polymers with high transparency and a low yellowness index. mdpi.com For instance, the reaction of a fluorinated dicarboxylic acid with various aromatic diamines has been shown to yield aromatic polyamides with heat resistance properties exceeding 250 °C. mdpi.com While the films produced from some fluorinated polyamides can be brittle, the introduction of fluorine generally improves the transparency of the resulting material. mdpi.com The properties of the final polyamide are heavily influenced by the structure of the diamine co-monomer.

A general reaction scheme for the synthesis of a fluorinated polyamide from heptanedioic acid, decafluoro- and a generic diamine is presented below:

n HOOC-(CF₂)₅-COOH + n H₂N-R-NH₂ → [-OC-(CF₂)₅-CO-NH-R-NH-]ₙ + 2n H₂O

Table 1: Illustrative Properties of Analogous Fluorinated Polyamides

| Dicarboxylic Acid Monomer | Diamine Monomer | Resulting Polymer Properties |

| 4,4′-bis(trifluoroacetamido)-α-truxillic acid | Various aromatic diamines | High transparency, low yellowness, heat resistance > 250 °C mdpi.com |

| 2,7-Bis(4-amino-2-trifluoromethylphenoxy)naphthalene based | Various aromatic dicarboxylic acids | Increased solubility in common solvents, slightly decreased thermal stability researchgate.net |

| 2,5-Furandicarboxylic acid | Hexamethylenediamine | High glass transition temperature (130 °C), high elastic modulus (3.5 GPa) rsc.org |

This table presents data for analogous fluorinated polyamides to illustrate the expected properties. Specific data for polymers derived from heptanedioic acid, decafluoro- may vary.

The synthesis of fluorinated polyesters from heptanedioic acid, decafluoro- can be achieved through polycondensation with various diols. nih.govmdpi.com These reactions can be carried out using thermal polycondensation, often in the presence of a catalyst, or through enzymatic catalysis. nih.gov The properties of the resulting polyesters, such as their thermal stability and crystallinity, are dependent on the structure of the diol and the polymerization conditions. researchgate.net

One approach to synthesizing fluorinated polyesters is through biocatalysis. For example, studies on the enzymatic polycondensation of activated diesters with fluorinated diols have shown that lipases, such as Novozym 435, can effectively catalyze the reaction. rsc.org The molecular weight of the resulting polyester (B1180765) can be influenced by factors such as reaction time, enzyme concentration, and the chain length of the diol. rsc.org Another strategy involves the use of reversible addition-fragmentation chain transfer (RAFT) step-growth polymerization to create fluorinated polyesters with well-defined structures. rsc.org

The general reaction for the formation of a fluorinated polyester from heptanedioic acid, decafluoro- and a generic diol is as follows:

n HOOC-(CF₂)₅-COOH + n HO-R-OH → [-OC-(CF₂)₅-CO-O-R-O-]ₙ + 2n H₂O

Table 2: Research Findings on the Synthesis of Analogous Fluorinated Polyesters

| Fluorinated Monomer | Co-monomer | Synthesis Method | Key Findings |

| Dimethyl tetrafluorosuccinate, Dimethyl hexafluoroglutarate, Dimethyl octafluoroadipate | Ethylene glycol | Ultrasound-assisted polycondensation | Ultrasound significantly increased reaction conversion rates. rsc.org |

| Bifunctional CTA and bismaleimide (B1667444) monomers | RAFT step-growth polymerization | Produced fluorinated polyesters with tailored chemical compositions. rsc.org | |

| 4-Hydroxybenzoic acid derivative | 1,4-Cyclohexanedimethanol and various aliphatic diacids | Melt polymerization | The length of the aliphatic diacid spacer influenced thermal and mechanical properties. researchgate.net |

This table presents data for analogous fluorinated polyesters to illustrate the expected properties and synthetic approaches. Specific data for polymers derived from heptanedioic acid, decafluoro- may vary.

Heptanedioic acid, decafluoro- can also be incorporated into more complex polymer architectures, such as block copolymers and graft copolymers, to create materials with highly specialized properties. These architectures allow for the combination of the unique properties of the fluorinated segments with those of other polymer blocks.

Block Copolymers: Block copolymers containing a fluorinated segment derived from heptanedioic acid, decafluoro- can be synthesized through various controlled polymerization techniques. For instance, atom transfer radical polymerization (ATRP) can be used to create well-defined block copolymers. nih.gov Another approach involves the synthesis of a prepolymer with reactive end groups, which can then be used to initiate the polymerization of a second monomer, leading to the formation of a block copolymer. colab.ws The resulting amphiphilic block copolymers can self-assemble into various nanostructures in solution, which can be useful for applications such as drug delivery. nih.gov

Graft Copolymers: Graft copolymers can be prepared by attaching side chains of a different polymer to a main chain that contains units derived from heptanedioic acid, decafluoro-. One method to achieve this is through a "grafting-to" approach, where pre-synthesized polymer chains with reactive end groups are attached to a functionalized backbone. rsc.org For example, a backbone polymer containing reactive sites can be reacted with amino-terminated side chains to form a graft copolymer. rsc.org This method allows for precise control over the structure of the resulting material.

Investigation of Polymer Microstructure and Architecture Derived from Heptanedioic Acid, Decafluoro-

The performance of polymers derived from heptanedioic acid, decafluoro- is intrinsically linked to their microstructure and architecture. Key parameters such as polymer chain length, dispersity, and the presence of branching or crosslinking can significantly influence the material's mechanical, thermal, and chemical properties.

The control of polymer chain length (molecular weight) and dispersity is crucial in tailoring the properties of polymers synthesized via polycondensation. In the case of polymers derived from heptanedioic acid, decafluoro-, these parameters can be managed through several strategies.

One fundamental method to control molecular weight is by adjusting the stoichiometry of the monomers. A slight excess of one of the bifunctional monomers will result in polymer chains being terminated with that monomer's functional group, thereby limiting the final molecular weight. youtube.com Another effective technique is the addition of a monofunctional monomer to the reaction mixture. This monofunctional compound acts as a chain stopper, effectively capping the growing polymer chains and controlling their length. youtube.com

For example, in the polycondensation of a diacid and a diol, adding a mono-alcohol or a mono-acid will limit the degree of polymerization. youtube.com The extent of polymerization, and thus the average molecular weight, can be predicted based on the molar ratio of the monomers and the chain stopper.

Table 3: Methods for Controlling Molecular Weight in Polycondensation

| Method | Description | Expected Outcome |

| Stoichiometric Imbalance | Using a slight excess of one bifunctional monomer. | Lower molecular weight polymer with end groups from the excess monomer. youtube.com |

| Addition of Monofunctional Monomer | Introducing a compound with a single reactive group. | Controlled reduction in molecular weight; acts as a chain stopper. youtube.com |

| Chain Transfer Agents (in radical polymerization) | Using agents like thiols or mercaptans. | Leads to shorter polymer chains. researchgate.net |

Introducing branching and crosslinking into the structure of polymers derived from heptanedioic acid, decafluoro- can lead to significant changes in their properties, such as increased melt viscosity and improved mechanical strength. researchgate.net

Branching: Branching can be introduced by incorporating a small amount of a monomer with a functionality greater than two. For instance, in polyamide synthesis, using a triamine or a tricarboxylic acid in addition to the bifunctional monomers will create branch points in the polymer chains. wikipedia.org Even small amounts of such additives can lead to substantial changes in the rheological properties of the resulting polymer. researchgate.net

Crosslinking: Crosslinking involves the formation of covalent bonds between polymer chains, creating a three-dimensional network. This can be achieved by reacting the polymer with a suitable crosslinking agent. For polyamides, crosslinking can be induced using agents that react with the amine or amide groups in the polymer backbone. Examples of crosslinking agents include isocyanates, epoxies, and polyaldehydes. google.com For instance, epoxy crosslinking agents form covalent bonds by reacting with the amine protons in the polyamide. google.com Crosslinked fluorinated polymers generally exhibit outstanding thermal stability, mechanical properties, and chemical resistance. nih.gov

Structure-Property Relationships in Fluorinated Materials Incorporating Heptanedioic Acid, Decafluoro-

The properties of polymers derived from heptanedioic acid, decafluoro- are intrinsically linked to their molecular structure. The presence and proportion of the decafluoroalkyl segment within the polymer backbone are critical determinants of the final material's characteristics.

The incorporation of the -(CF₂)₅- perfluoroalkyl segment from heptanedioic acid, decafluoro- into a polymer chain imparts a unique combination of properties. The high electronegativity of fluorine atoms and the strength of the carbon-fluorine bond are fundamental to these effects. researchgate.net Fluoropolymers are known for their high thermal stability, enhanced chemical resistance, and low surface energy compared to their non-fluorinated counterparts.

Key characteristics influenced by the decafluoro-heptanedioic acid monomer include:

Thermal Stability: The C-F bond is one of the strongest single bonds in organic chemistry, contributing significantly to the thermal robustness of the polymer. researchgate.net

Chemical Inertness: The dense sheath of fluorine atoms protects the polymer backbone from chemical attack, resulting in exceptional resistance to solvents, acids, and bases.

Low Surface Energy: Perfluoroalkyl groups are responsible for extremely low surface energies, which leads to materials that are both hydrophobic (water-repellent) and oleophobic (oil-repellent). researchgate.net This is a direct result of the weak intermolecular forces exhibited by fluorinated surfaces.

Low Refractive Index: The presence of fluorine atoms in a polymer structure tends to lower its refractive index, a valuable property for optical applications. researchgate.net

Mechanical Properties: While imparting desirable properties, high fluorine content can also influence mechanical characteristics. It may increase stiffness and affect the glass transition temperature (Tg) and melting temperature (Tm) of the polymer. uomustansiriyah.edu.iq

Table 1: General Influence of Perfluoroalkyl Segments on Polymer Properties

| Property | Influence of Perfluoroalkyl Segment | Scientific Rationale |

| Thermal Stability | Increased | High C-F bond energy |

| Chemical Resistance | Increased | Steric shielding and inertness of C-F bonds |

| Surface Energy | Decreased | Low polarizability and weak intermolecular forces |

| Hydrophobicity/Oleophobicity | Increased | Result of low surface energy |

| Refractive Index | Decreased | Low polarizability of the C-F bond |

| Stiffness/Modulus | Generally Increased | Increased intermolecular forces and chain rigidity |

Tailoring Polymer Properties through Monomer Ratios

Copolymerization is a powerful strategy for fine-tuning the properties of materials derived from heptanedioic acid, decafluoro-. nih.gov By reacting this fluorinated diacid with various co-monomers—such as non-fluorinated diols (e.g., 1,4-butanediol) or other dicarboxylic acids (e.g., adipic acid)—at different molar ratios, a wide spectrum of polyesters with tailored performance can be achieved. researchgate.net

Increasing Fluorine Content: A higher molar ratio of heptanedioic acid, decafluoro- will enhance properties directly related to fluorination, such as chemical resistance, thermal stability, and hydrophobicity.

Increasing Hydrocarbon Content: Incorporating a greater proportion of a non-fluorinated co-monomer can improve other properties like flexibility, solubility in common organic solvents, and adhesion, which can be limited in highly fluorinated polymers. digitellinc.com

Controlling Crystallinity: The regularity of the polymer chain, influenced by the monomer ratio, affects the degree of crystallinity. This, in turn, impacts mechanical properties like tensile strength and modulus, as well as thermal properties like the melting point. uomustansiriyah.edu.iqresearchgate.net

This approach allows for the creation of materials optimized for specific applications, balancing the high-performance characteristics of fluorination with other desirable functional or processing attributes. nih.gov

Table 2: Predicted Effect of Monomer Ratio on Copolymer Properties (Heptanedioic acid, decafluoro- / Non-fluorinated Diacid)

| Property | High Fluoro-Monomer Ratio | Low Fluoro-Monomer Ratio |

| Surface Energy | Very Low | Moderate |

| Water Contact Angle | High (>110°) | Moderate (~90°) |

| Chemical Resistance | Excellent | Good |

| Flexibility | Lower | Higher |

| Glass Transition Temp (Tg) | Potentially Higher | Potentially Lower |

| Solubility (in common solvents) | Lower | Higher |

Advanced Functional Materials Development with Heptanedioic Acid, Decafluoro-

The distinct properties conferred by heptanedioic acid, decafluoro- make it a key building block for a variety of advanced functional materials.

Polymers incorporating heptanedioic acid, decafluoro- are ideal for formulating high-performance coatings and films where surface properties are paramount. The low surface energy imparted by the perfluoroalkyl segments results in surfaces with excellent water and oil repellency, anti-stain characteristics, and low adhesion. researchgate.netresearchgate.net

The design of these coatings involves creating a formulation where the fluorinated polymer chains preferentially orient at the air-coating interface. This migration creates a surface layer just nanometers thick that is rich in fluorine, providing the desired functionality while the bulk of the coating maintains other properties like adhesion to the substrate and mechanical durability. mdpi.com Applications include:

Protective Overcoats: For electronics, optical components, and architectural surfaces to prevent damage from moisture and contaminants.

Anti-Fouling and Easy-Clean Surfaces: For marine applications, medical devices, and kitchenware.

Durable Water Repellents (DWRs): For textiles and nonwovens, where short-chain fluorinated compounds are increasingly sought after. pfascentral.org

Coatings can be fabricated to be superhydrophobic by combining the low surface energy chemistry of the fluorinated polymer with micro- or nano-scale surface roughness. mdpi.com

Fluorinated polymers are widely used to create robust membranes for various separation technologies due to their exceptional chemical resistance and thermal stability. researchgate.net Polyesters and polyamides synthesized using heptanedioic acid, decafluoro- can be fabricated into porous membranes for processes where hydrophobicity is a critical advantage.

Membrane Distillation (MD): In MD, a hydrophobic porous membrane separates a warm feed solution from a cooler permeate side. The hydrophobicity prevents the liquid water from passing through the pores, allowing only water vapor to be transported. Polymers derived from heptanedioic acid, decafluoro- would provide the necessary high hydrophobicity and stability to operate in challenging feed streams. nih.gov

Pervaporation: This process involves the separation of liquid mixtures, where one component preferentially permeates through the membrane. Fluorinated membranes can be designed for the selective removal of organic compounds from aqueous streams or for the separation of organic mixtures. researchgate.net The incorporation of the decafluoro- segment can enhance the separation of specific non-polar or fluorous compounds.

The ability to control properties like pore size and free volume through polymer design and fabrication methods is key to optimizing membrane flux and separation factor for a given application. nih.gov

In the fields of photonics and optoelectronics, materials with low optical loss and a tunable refractive index are essential. Fluorination of polymers is a proven method to achieve these properties. The low polarizability of the C-F bond results in materials with a lower refractive index compared to their hydrocarbon analogs and can reduce absorption losses at key telecommunication wavelengths. researchgate.net

Polymers derived from heptanedioic acid, decafluoro- could be explored for applications such as:

Optical Waveguides: As core or cladding materials where precise control of the refractive index is necessary to guide light.

Optical Fibers: As cladding materials for glass or polymer fibers.

Low-k Dielectrics: The low polarizability of the C-F bond also leads to a low dielectric constant, a property sought after for interlayer dielectrics in microelectronics to reduce signal delay and cross-talk.

By copolymerizing heptanedioic acid, decafluoro- with other monomers, it is possible to precisely tune the refractive index and other optical properties of the resulting polymer to meet the stringent requirements of optoelectronic devices.

Environmental Fate and Degradation Pathways of Heptanedioic Acid, Decafluoro

Abiotic Degradation Mechanisms of Perfluoroheptanedioic Acid

Abiotic degradation involves the breakdown of a chemical compound through non-biological processes such as sunlight (photolysis), water (hydrolysis), and oxidation. For many perfluorinated compounds, these processes are generally slow under typical environmental conditions.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by photons, particularly from sunlight. While direct photolysis of many perfluoroalkyl carboxylic acids (PFCAs) under typical environmental UV radiation is limited, studies have shown that under specific laboratory conditions, such as irradiation with 185 nm vacuum ultraviolet (VUV) light, significant degradation can occur. nih.gov For instance, research on various PFCAs, including the closely related perfluoroheptanoic acid (PFHpA), has demonstrated that VUV irradiation can lead to their degradation. nih.gov The process is believed to be initiated by the decarboxylation of the PFCA, forming a perfluoroalkyl radical. This radical can then react with water to produce shorter-chain PFCAs and fluoride (B91410) ions. nih.gov

Although direct photolysis in the environment is not considered a major degradation pathway for PFCAs, indirect photolytic processes involving other substances in the environment, such as photocatalysts, may play a role. For example, the photocatalytic degradation of perfluorooctanoic acid (PFOA) in the presence of titanium dioxide (TiO2) has been shown to be effective. researchgate.net

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. Due to the strength and stability of the C-F bond, perfluorinated compounds like decafluoro-heptanedioic acid are extremely resistant to hydrolysis under normal environmental pH and temperature ranges. The fluorinated carbon backbone is not susceptible to attack by water molecules. Research on other fluorinated compounds has demonstrated their remarkable hydrolytic stability. nih.govresearchgate.net Therefore, hydrolysis is not considered a significant degradation pathway for decafluoro-heptanedioic acid in the environment.

Oxidative degradation involves the breakdown of a substance by oxidizing agents. Advanced oxidation processes (AOPs) that generate highly reactive radicals, such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO4•−), have been shown to degrade PFCAs in laboratory settings. digitellinc.com For example, the oxidation of PFOA using activated persulfate has been demonstrated to produce shorter-chain PFCAs through a process of decarboxylation followed by the elimination of HF. nih.gov

While these AOPs are effective in controlled environments, their relevance to the natural environmental degradation of decafluoro-heptanedioic acid is likely limited due to the specific conditions required, such as the presence of activating agents and specific pH levels. digitellinc.com

Table 1: Abiotic Degradation Studies of Related Perfluorinated Carboxylic Acids

| Degradation Method | Compound Studied | Conditions | Key Findings | Reference |

| Photolysis (185 nm VUV) | Perfluoroheptanoic acid (PFHpA) | Aqueous solution | Significant degradation with the formation of shorter-chain PFCAs and fluoride ions. | nih.gov |

| Activated Persulfate Oxidation | Perfluorooctanoic acid (PFOA) | Acidic conditions, elevated temperature | Effective degradation to shorter-chain PFCAs. | nih.gov |

| Hydrolysis | 2'-fluoroarabinonucleic acid (2'F-ANA) | Acidic and basic conditions | Dramatically increased stability compared to non-fluorinated analogues. | nih.govresearchgate.net |

Biotic Degradation Mechanisms of Perfluoroheptanedioic Acid

Biotic degradation is the breakdown of organic matter by living organisms, primarily microorganisms. The persistence of perfluorinated compounds is largely due to their resistance to microbial degradation.

The strong C-F bonds make perfluorinated compounds like decafluoro-heptanedioic acid poor substrates for microbial enzymes. Consequently, they are generally considered to be recalcitrant to biodegradation. nih.gov However, some studies have reported the microbial transformation of other PFCAs under specific conditions. For example, research has shown that certain microbial strains can degrade PFOA. mdpi.com One notable study demonstrated the complete utilization of perfluoroheptanoic acid by the bacterium Ensifer adhaerens M1 within 14 days of cultivation. researchgate.net The degradation was a multi-stage process that led to the formation of perfluorohexanoic acid and the release of fluoride ions. researchgate.net

It is important to note that much of the research on the biodegradation of PFAS focuses on polyfluorinated substances, which contain some C-H bonds that are more susceptible to microbial attack, rather than the fully fluorinated perfluoroalkyl acids. nih.gov

Direct studies identifying the biodegradation products of decafluoro-heptanedioic acid are scarce. However, based on studies of similar compounds, a likely pathway would involve the stepwise removal of CF2 units, leading to the formation of shorter-chain perfluorinated dicarboxylic acids. For example, in the degradation of perfluoroheptanoic acid by Ensifer adhaerens M1, perfluorohexanoic acid was identified as an intermediate product. researchgate.net This suggests a chain-shortening mechanism.

Studies on the biodegradation of PFOA by Pseudomonas species have also identified shorter-chain PFCAs, such as perfluoroheptanoic acid (PFHpA), perfluorohexanoic acid (PFHxA), and perfluoropentanoic acid (PFPeA), as transformation products. mdpi.com

Table 2: Microbial Degradation Studies of Related Perfluorinated Carboxylic Acids

| Microorganism | Compound Studied | Key Findings | Identified Products | Reference |

| Ensifer adhaerens M1 | Perfluoroheptanoic acid | Complete utilization within 14 days. | Perfluorohexanoic acid, fluoride ions | researchgate.net |

| Pseudomonas aeruginosa | Perfluorooctanoic acid (PFOA) | 27.9% transformation in 96 hours. | Perfluorohexanoic acid (PFHxA) | mdpi.com |

| Pseudomonas putida | Perfluorooctanoic acid (PFOA) | 19.0% transformation in 96 hours. | Perfluoropentanoic acid (PFPeA), Perfluorohexanoic acid (PFHxA), Perfluoroheptanoic acid (PFHpA) | mdpi.com |

Enzymatic Degradation Pathways of Heptanedioic Acid, Decafluoro-

The robust nature of the carbon-fluorine bond renders per- and polyfluoroalkyl substances (PFAS), including dicarboxylic acids like decafluoro-heptanedioic acid, generally resistant to environmental degradation. wisconsin.edu Historically, these compounds were considered biochemically inert. However, recent research has identified specific microbial strains capable of cleaving these strong bonds, suggesting that enzymatic degradation, while not widespread, is possible.